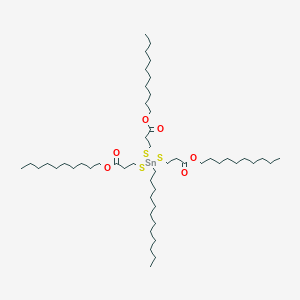

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes multiple functional groups such as thioethers, esters, and organotin moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves multi-step organic synthesis. The process begins with the preparation of the decyl and dodecyl precursors, followed by the introduction of the thioether and ester functionalities. The final step involves the incorporation of the organotin moiety under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate can undergo various chemical reactions, including:

Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The organotin moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the ester groups can produce alcohols.

Scientific Research Applications

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: The compound is used in the production of specialty polymers and as an additive in coatings and paints.

Mechanism of Action

The mechanism of action of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets through its functional groups. The thioether and ester groups can form hydrogen bonds and van der Waals interactions with target molecules, while the organotin moiety can coordinate with metal ions and other ligands. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate: shares similarities with other organotin compounds such as tributyltin oxide and triphenyltin chloride.

Thiocarbonyl Compounds: These compounds have similar reactivity due to the presence of thiocarbonyl groups.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and an organotin moiety. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Biological Activity

Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate (CAS Number: 83898-45-7) is a complex organotin compound characterized by its unique molecular structure, which includes multiple functional groups that may contribute to its biological activity. This article aims to explore the biological properties of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C51H100O6S3Sn, with a molecular weight of approximately 1024.24 g/mol. The compound features a stannaicosanoate backbone, which is significant for its potential interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C51H100O6S3Sn |

| Molecular Weight | 1024.24 g/mol |

| Melting Point | 860.4 °C |

| Boiling Point | 474.2 °C |

| CAS Number | 83898-45-7 |

Biological Activity Overview

The biological activity of organotin compounds has been widely studied, particularly their effects on cellular processes. Organotin compounds are known to exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific compound under review has shown promise in various in vitro studies.

Anticancer Activity

Research indicates that organotin derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and death. For instance, a study highlighted that organotin compounds could inhibit the proliferation of breast cancer cells by inducing oxidative stress and apoptosis .

Antimicrobial Properties

Organotin compounds have also been evaluated for their antimicrobial activity. In particular, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or interfering with metabolic pathways essential for microbial survival .

Case Studies

-

Study on Anticancer Effects :

A study conducted on organotin compounds similar to Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl revealed significant cytotoxicity against human leukemia cells (HL-60). The study reported that these compounds induced apoptosis via ROS generation and activation of caspase pathways . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial properties of related organotin derivatives against Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited potent inhibitory effects, suggesting their potential as alternatives to conventional antibiotics .

The biological effects of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl may be attributed to several mechanisms:

- Oxidative Stress Induction : The compound likely increases ROS levels within cells, leading to oxidative damage and subsequent apoptosis.

- Membrane Disruption : The lipophilic nature of organotin compounds allows them to integrate into cellular membranes, disrupting their integrity and function.

- Signal Transduction Modulation : These compounds may interfere with key signaling pathways that regulate cell proliferation and survival.

Properties

CAS No. |

83898-45-7 |

|---|---|

Molecular Formula |

C51H100O6S3Sn |

Molecular Weight |

1024.2 g/mol |

IUPAC Name |

decyl 3-[bis[(3-decoxy-3-oxopropyl)sulfanyl]-dodecylstannyl]sulfanylpropanoate |

InChI |

InChI=1S/3C13H26O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;1-3-5-7-9-11-12-10-8-6-4-2;/h3*16H,2-12H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |

InChI Key |

SYUDBSXLEWBGBL-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC[Sn](SCCC(=O)OCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.